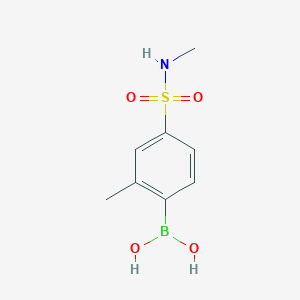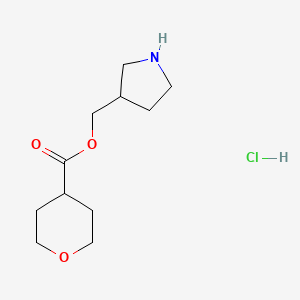
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO31. It has a molecular weight of 249.73 g/mol1.
Synthesis Analysis
The synthesis of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is not explicitly mentioned in the search results. However, related compounds such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine and 4-Aminotetrahydropyran have been used in the synthesis of potential histone deacetylase (HDAC) inhibitors23.Molecular Structure Analysis
The exact molecular structure of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is not provided in the search results. However, related compounds such as 2H-Pyran, tetrahydro-3-methyl- and 2H-Pyran-2-ol, tetrahydro- have their structures available45.Chemical Reactions Analysis
The specific chemical reactions involving 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride are not detailed in the search results. However, related compounds such as 2H-Pyran-2-ol, tetrahydro- have been involved in reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 2H-Pyran, tetrahydro-3-methyl- have their properties available4.Aplicaciones Científicas De Investigación
Overview
The compound 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exhibits multifaceted applicability across various fields of scientific research. While direct references to this specific compound are scarce, the literature provides insights into closely related pyrrolidine-based compounds and heterocyclic scaffolds that share structural or functional similarities, providing a context for understanding the potential applications and significance of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride in scientific research.
Heterocyclic Scaffolds in Pharmaceutical Development
Heterocyclic compounds, such as pyrrolidine-based structures, play a critical role in medicinal chemistry and drug development. These structures are integral to a multitude of bioactive molecules and pharmaceuticals. The pyrrolidine ring, a common nitrogen heterocycle, is widely utilized due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).
Synthesis and Catalysis
The synthesis of heterocyclic compounds often involves complex reactions, where catalysts play a pivotal role in improving efficiency and selectivity. Hybrid catalysts, for instance, are essential for synthesizing pyranopyrimidine scaffolds, widely recognized for their medicinal and pharmaceutical applications. These catalysts facilitate the development of diverse and bioavailable lead molecules (Parmar et al., 2023).
Bioactive Heterocyclic Compounds
Heterocyclic compounds like coumarins and their derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammation, and antimicrobial effects. Structural modification of these molecules can tailor their biological activity and reduce systemic side effects, highlighting the importance of the core structure and substituents in determining bioactivity (Zhu & Jiang, 2018).
Application in Green Chemistry
The compound's relevance extends to green chemistry, where eco-friendly and atom-economical approaches are adopted for the synthesis of complex molecules, including heterocycles. Multi-component reactions (MCRs) are particularly noteworthy, offering a straightforward and selective method for constructing fused heterocyclic compounds in a single step, demonstrating the compound's potential contribution to sustainable chemical practices (Dhanalakshmi et al., 2021).
Safety And Hazards
The specific safety and hazards associated with 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride are not detailed in the search results. However, for related compounds such as 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye6.
Direcciones Futuras
The future directions for the research and application of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride are not specified in the search results. However, related compounds such as 4-Aminotetrahydropyran have been used in the synthesis of potential histone deacetylase (HDAC) inhibitors, suggesting potential directions for future research23.
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(10-2-5-14-6-3-10)15-8-9-1-4-12-7-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQWIDOLYLZEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



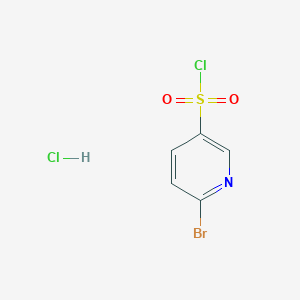
![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
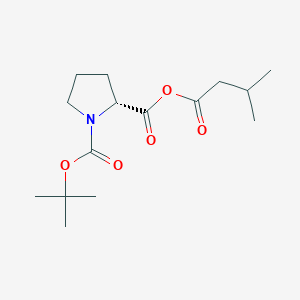
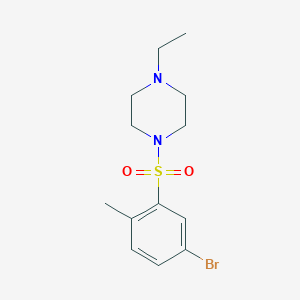
![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)
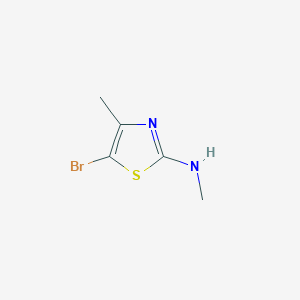
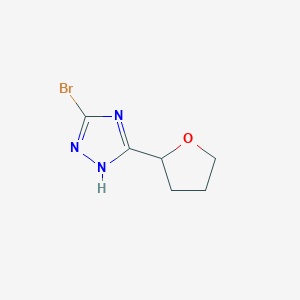
![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)



